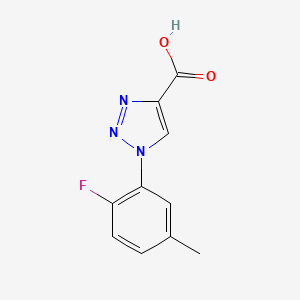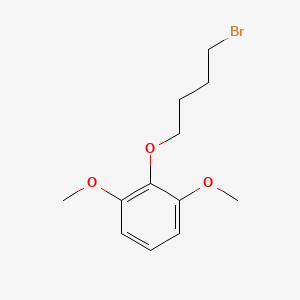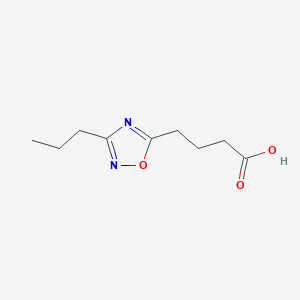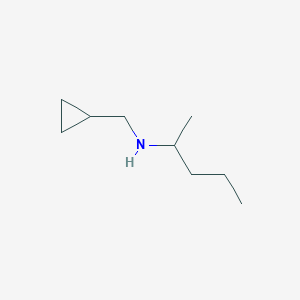
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“2-Fluoro-5-methoxyphenylboronic acid” and “5-Fluoro-2-methylphenylboronic acid” are both organoboron compounds that are used as building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
These compounds can be involved in various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-5-methoxyphenylboronic acid” is C7H8BFO3 and its molecular weight is 169.95 . The molecular formula of “5-Fluoro-2-methylphenylboronic acid” is C7H8BFO2 and its molecular weight is 153.95 .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxyphenylboronic acid” has a melting point of 195°C to 196°C . “5-Fluoro-2-methylphenylboronic acid” has a melting point of 144-148 °C (lit.) .
Applications De Recherche Scientifique
Synthesis and Biological Activities
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored in various scientific research contexts, demonstrating their versatility and significance. Their synthesis and potential biological activities form a focal point of research, showcasing their applications in medicinal chemistry and beyond.
Microwave-Assisted Synthesis and Analgesic Potential : The compound and its derivatives, such as benzylideneamino)triazole–thione derivatives, have been synthesized using microwave-assisted methods. These compounds have demonstrated significant analgesic effects, highlighting their potential in pain management and drug development (Zaheer et al., 2021).
Photophysical Properties and Application Prospects : The synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has expanded the fluorophore family of small molecular heterocycles. These ATAs exhibit bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironments. Their potential applications as sensors, especially for pH monitoring in biological research, underscore their versatility (Safronov et al., 2020).
Intermolecular Interactions in Derivatives : The study of 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has provided insights into various intermolecular interactions. These interactions are crucial for understanding the compound's behavior in different states and have implications for drug design and molecular engineering (Shukla et al., 2014).
Antibacterial Activity : The antibacterial properties of triazole analogues, such as those derived from piperazine, have been investigated, showing significant inhibition against various pathogenic bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Nagaraj et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(11)9(4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZUZKFIJGFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)


amine](/img/structure/B1461476.png)



![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)


amine](/img/structure/B1461487.png)

![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)
